molecular formula C19H20N4O7 B2619664 methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate CAS No. 2034534-70-6

methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2619664
CAS No.: 2034534-70-6
M. Wt: 416.39
InChI Key: TVEGVOGDYWLPEG-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate is a heterocyclic compound featuring a benzoate core substituted with methoxy groups at positions 4 and 3. The structure integrates a 1,2,3-triazole ring linked to a furan moiety via a hydroxyethyl spacer. This compound exemplifies the application of click chemistry (azide-alkyne cycloaddition) for triazole synthesis, a method highlighted by Kolb et al. as a robust strategy for generating stable carbon-heteroatom bonds .

Properties

IUPAC Name

methyl 2-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7/c1-27-16-7-11(19(26)29-3)12(8-17(16)28-2)20-18(25)13-9-23(22-21-13)10-14(24)15-5-4-6-30-15/h4-9,14,24H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEGVOGDYWLPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Pesticide Chemistry

Several methyl benzoate derivatives with heterocyclic substituents are documented in pesticide chemistry (). Key examples include:

Compound Name Core Structure Key Substituents Use
Metsulfuron methyl ester Benzoate + triazine 4-methoxy-6-methyl-1,3,5-triazin-2-yl sulfonylurea Herbicide
Ethametsulfuron methyl ester Benzoate + triazine 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl sulfonylurea Herbicide
Target Compound Benzoate + triazole + furan 1,2,3-triazole-4-carboxamido, 2-(furan-2-yl)-2-hydroxyethyl, 4,5-dimethoxy Undocumented (structural analog)

Key Differences :

  • Substituent Complexity : The hydroxyethyl-furan linker in the target compound introduces steric and electronic effects distinct from the triazine-based herbicides, possibly influencing solubility and binding affinity.

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